

Technical Guide: Structure and Synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde
Cat. No.: B8468426

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Introduction

2,4-Dimethyl-3,6-dimethoxybenzaldehyde (C₁₁H₁₄O₃) is a highly substituted aromatic aldehyde serving as a critical intermediate in the synthesis of complex phenethylamines and heterocyclic compounds. Its unique substitution pattern—featuring alternating methyl and methoxy groups—imparts specific electronic and steric properties that influence its reactivity and pharmacological potential.

This guide provides a comprehensive analysis of the molecule's structural topology, a validated synthesis protocol via the Vilsmeier-Haack reaction, and spectroscopic characterization data.

Structural Analysis & Nomenclature

The molecule consists of a benzene core substituted at five positions, leaving only one aromatic proton.

- IUPAC Name: **2,4-Dimethyl-3,6-dimethoxybenzaldehyde**
- Molecular Formula: C₁₁H₁₄O₃

- Molecular Weight: 194.23 g/mol
- SMILES: COc1cc(C)c(OC)c(C)c1C=O[1]

Substituent Topology

The arrangement of substituents is defined by the aldehyde group at position C1. The numbering proceeds to minimize the locants of the substituents:

- C1: Formyl group (-CHO)[2][3]
- C2: Methyl group (-CH₃)
- C3: Methoxy group (-OCH₃)[4]
- C4: Methyl group (-CH₃)[5]
- C5: Proton (-H)
- C6: Methoxy group (-OCH₃)

Steric & Electronic Effects: The C6-Methoxy group exerts a significant steric influence on the aldehyde carbonyl, potentially forcing it out of coplanarity with the aromatic ring. Electronically, the ring is highly activated due to the synergistic electron-donating effects (+M) of the two methoxy groups and the inductive effects (+I) of the two methyl groups. The single aromatic proton at C5 is chemically distinct, appearing as a singlet in NMR spectroscopy due to the lack of adjacent protons.

Synthesis Strategy

The most efficient route to **2,4-Dimethyl-3,6-dimethoxybenzaldehyde** is the formylation of 2,5-dimethoxy-m-xylene (also known as 1,3-dimethyl-2,5-dimethoxybenzene).

Precursor Selection

The precursor, 2,5-dimethoxy-m-xylene, possesses a symmetrical structure (C_{2v} symmetry).

- Structure: 1,3-dimethyl-2,5-dimethoxybenzene.

- **Reactive Sites:** Positions 4 and 6 are chemically equivalent due to the symmetry axis passing through C2 and C5.
- **Regioselectivity:** Electrophilic substitution occurs at C4/C6 because these positions are ortho to a strong activating methoxy group and ortho/para to methyl groups.

Reaction Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloroiminium intermediate (Vilsmeier reagent) generated in situ from phosphorus oxychloride (POCl_3) and a formamide derivative (DMF or N-methylformanilide).

Mechanistic Flow[2][5][6][7][8][9][10]

- **Reagent Formation:** POCl_3 reacts with the amide to form the electrophilic chloroiminium ion. [10]
- **Electrophilic Attack:** The electron-rich aromatic ring of 2,5-dimethoxy-m-xylene attacks the iminium species at the C4 position.
- **Hydrolysis:** The resulting intermediate is hydrolyzed (usually with aqueous sodium acetate or hydroxide) to liberate the aldehyde.

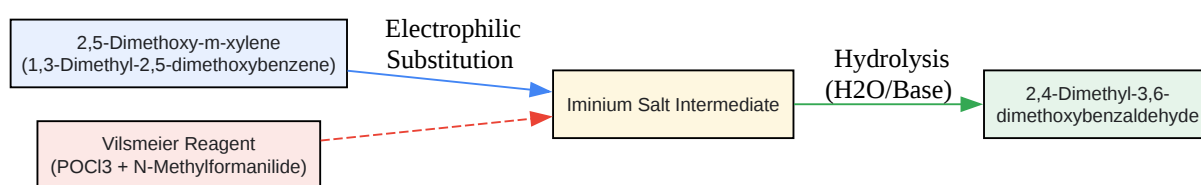


Figure 1: Synthesis pathway via Vilsmeier-Haack Formylation

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Experimental Protocol

Note: This protocol is adapted from standard procedures for electron-rich arenes and specific literature on phenethylamine precursors.

Reagents:

- 2,5-Dimethoxy-m-xylene (1.0 eq)
- Phosphorus Oxychloride (POCl_3) (1.2 eq)
- N-Methylformanilide (or DMF) (1.2 eq)
- Solvent: Anhydrous benzene or 1,2-dichloroethane (DCE).

Step-by-Step Methodology:

- Preparation: In a flame-dried flask under inert atmosphere (N_2), combine N-methylformanilide and POCl_3 . Stir at room temperature for 30 minutes to form the red claret-colored Vilsmeier complex.
- Addition: Dissolve 2,5-dimethoxy-m-xylene in the chosen solvent. Add this solution dropwise to the Vilsmeier complex, maintaining the temperature between 15–25°C to prevent uncontrolled exotherms.
- Reaction: Heat the mixture on a steam bath or reflux (depending on solvent) for 2–4 hours. The reaction mixture will darken significantly.
- Quenching: Pour the reaction mixture onto crushed ice. The iminium salt will decompose.
- Hydrolysis: Stir the aqueous mixture vigorously. If the product does not precipitate, extraction with dichloromethane (DCM) followed by washing with 5% NaOH (to remove acidic byproducts) and brine is required.
- Purification: The crude aldehyde typically solidifies upon standing. Recrystallize from hexane or methanol/water.

Physicochemical Characterization

The following data serves as a reference for product verification.

Property	Value	Notes
Appearance	Yellow crystalline solid	Typical of highly substituted benzaldehydes
Melting Point	53–54 °C	Sharp melting point indicates high purity
Solubility	Soluble in DCM, EtOAc, EtOH	Insoluble in water
Reactivity	Susceptible to oxidation	Store under inert gas to prevent conversion to benzoic acid

Spectroscopic Data (Predicted)

- ^1H NMR (CDCl_3 , 400 MHz):
 - 10.45 (s, 1H, CHO) – Distinct downfield aldehyde proton.
 - 6.50 (s, 1H, Ar-H) – The single aromatic proton at C5.
 - 3.85 (s, 3H, OCH_3) – Methoxy group.
 - 3.75 (s, 3H, OCH_3) – Methoxy group (distinct due to environment).
 - 2.55 (s, 3H, Ar- CH_3) – Ortho-methyl.
 - 2.20 (s, 3H, Ar- CH_3) – Meta-methyl.

Applications in Drug Development

This aldehyde is a "gateway molecule" in medicinal chemistry:

- Phenethylamine Synthesis: Condensation with nitroalkanes (Henry Reaction) followed by reduction yields substituted phenethylamines (e.g., the "JUNO" series).
- Styrene Derivatives: Precursor for polymerization monomers with specific optical properties.
- Quinone Formation: Oxidation of the demethylated hydroquinone derivatives leads to bioactive quinones used in antimalarial research.

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